4-propyl-N-(pyridin-3-yl)benzamide
Description
Properties
IUPAC Name |
4-propyl-N-pyridin-3-ylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O/c1-2-4-12-6-8-13(9-7-12)15(18)17-14-5-3-10-16-11-14/h3,5-11H,2,4H2,1H3,(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FLPFOYSMOSEVLG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC=C(C=C1)C(=O)NC2=CN=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-propyl-N-(pyridin-3-yl)benzamide typically involves the following steps:
Starting Materials: The synthesis begins with 4-propylbenzoic acid and 3-aminopyridine.
Activation of Carboxylic Acid: The carboxylic acid group of 4-propylbenzoic acid is activated using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).
Amide Bond Formation: The activated carboxylic acid reacts with 3-aminopyridine to form the amide bond, yielding this compound.
Industrial Production Methods
In an industrial setting, the synthesis can be scaled up using continuous flow reactors to ensure consistent reaction conditions and high yields. The use of automated systems for reagent addition and temperature control can further optimize the process.
Chemical Reactions Analysis
Types of Reactions
4-propyl-N-(pyridin-3-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The benzamide can undergo nucleophilic substitution reactions, particularly at the pyridine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
Oxidation: Oxidized derivatives with additional functional groups.
Reduction: Reduced amine or alcohol derivatives.
Substitution: Substituted benzamides with various functional groups.
Scientific Research Applications
4-propyl-N-(pyridin-3-yl)benzamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its therapeutic potential in treating diseases such as tuberculosis and cancer.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 4-propyl-N-(pyridin-3-yl)benzamide involves its interaction with specific molecular targets:
Molecular Targets: The compound may target enzymes or receptors involved in disease pathways.
Pathways Involved: It can modulate signaling pathways by inhibiting or activating key proteins, leading to therapeutic effects.
Comparison with Similar Compounds
Key Observations :
- Substituent Position and Hydrophobicity : The 4-propyl group in the target compound likely enhances lipophilicity compared to polar substituents like sulfonyl () or isopropoxy (), which may improve blood-brain barrier penetration but reduce aqueous solubility .
- Heterocyclic Moieties : Pyridine (as in the target compound) and pyrimidine () contribute to target specificity, whereas thiazole () or pyrrole () may alter electronic properties and binding modes.
- Functional Group Diversity : Sulfonamide-linked compounds () exhibit distinct pharmacokinetic profiles compared to amide-linked derivatives, often showing stronger protein binding due to sulfonyl’s electronegativity .
Q & A
Basic Research Questions
Q. What are the critical steps in synthesizing 4-propyl-N-(pyridin-3-yl)benzamide, and how do reaction conditions influence yield?
- Synthesis Protocol :
- Step 1 : Coupling of 4-propylbenzoic acid with pyridin-3-amine via carbodiimide-mediated activation (e.g., EDC/HOBt) in anhydrous dichloromethane at 0–25°C for 12–24 hours .
- Step 2 : Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) to isolate the benzamide product.
- Key Variables : Solvent polarity (e.g., DMF vs. DCM) impacts reaction kinetics, while excess pyridin-3-amine reduces side reactions .
- Yield Optimization : Lower temperatures (0–5°C) minimize decomposition, while extended reaction times (>24 hours) improve conversion rates in sterically hindered systems .
Q. Which analytical techniques are essential for characterizing this compound?
- Structural Confirmation :
- NMR : NMR (DMSO-d6) shows characteristic peaks: δ 8.5–9.0 ppm (pyridinyl protons), δ 7.8–8.2 ppm (benzamide aromatic protons), δ 2.5–2.8 ppm (propyl CH) .
- HPLC : Purity >95% confirmed via reverse-phase C18 column (acetonitrile/water, 0.1% TFA) with UV detection at 254 nm .
- Mass Spectrometry : ESI-MS ([M+H] at m/z 255.1) validates molecular weight .
Q. How does the propyl substituent affect the compound’s physicochemical properties?
- Lipophilicity : The propyl chain increases logP (predicted ~2.8), enhancing membrane permeability compared to shorter alkyl analogs .
- Solubility : Reduced aqueous solubility (estimated <0.1 mg/mL) necessitates DMSO or ethanol for biological assays .
Advanced Research Questions
Q. How can researchers resolve contradictions in bioactivity data across studies?
- Case Study : Discrepancies in IC values (e.g., 10 µM vs. 50 µM) may arise from:
- Impurity Interference : HPLC-MS to detect byproducts (e.g., unreacted pyridin-3-amine) .
- Assay Variability : Standardize cell lines (e.g., HEK293 vs. HeLa) and incubation times .
Q. What strategies optimize the compound’s selectivity for kinase inhibition?
- Structural Modifications :
- Pyridinyl Substitution : Introducing electron-withdrawing groups (e.g., -CF) at the pyridine 4-position enhances ATP-binding pocket interactions .
- Propyl Chain Length : Comparative studies show C3 (propyl) balances hydrophobicity and steric effects better than C2 or C4 chains .
Q. How can researchers design SAR studies for this compound derivatives?
- Methodology :
- Core Modifications : Vary substituents on the benzamide (e.g., -Cl, -OCH) and pyridine rings (e.g., -CH, -NH) .
- Bioassay Panels : Test against kinase arrays (e.g., EGFR, VEGFR2) and cytotoxicity screens (e.g., MTT assays on MCF-7 cells) .
- Data Interpretation :
- Activity Cliffs : A -Cl substituent at benzamide 3-position increases potency 10-fold but reduces solubility .
Q. What are the challenges in scaling up synthesis for preclinical studies?
- Reaction Scalability :
- Batch vs. Flow Chemistry : Transitioning from batch (mg-scale) to flow systems (g-scale) requires optimizing residence time and solvent recycling .
- Purification : Prep-HPLC becomes impractical at >10 g; switch to recrystallization (ethanol/water) with >85% recovery .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
